molecular formula C19H21N5O2S B2946480 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1226451-66-6

3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2946480
CAS No.: 1226451-66-6
M. Wt: 383.47
InChI Key: QQYGXDXBCSULAK-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a 3-oxopropyl chain to a piperazine ring substituted with a thiophen-3-ylmethyl group. The thiophene moiety introduces sulfur-based aromaticity, which may enhance lipophilicity and influence receptor interactions compared to purely carbocyclic analogs. Its molecular formula is C₂₁H₂₂N₅O₂S, with a calculated molecular weight of 416.50 g/mol.

Properties

IUPAC Name

3-[3-oxo-3-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-18(23-10-8-22(9-11-23)13-15-6-12-27-14-15)5-7-24-19(26)16-3-1-2-4-17(16)20-21-24/h1-4,6,12,14H,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYGXDXBCSULAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thiophene Derivative : Starting from thiophene-based precursors.
  • Piperazine Ring Introduction : The piperazine moiety is introduced through nucleophilic substitution.
  • Propanamide Group Formation : The final step involves forming the propanamide group through acylation reactions.

These processes typically utilize catalysts and specific conditions to achieve high yields and purity .

Anticancer Properties

Research indicates that compounds similar to this triazinone derivative exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines .
  • Mechanism : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Some derivatives have shown limited antimicrobial effects against specific bacterial strains. The structure's unique features may enhance binding to microbial targets .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this class of compounds:

  • Mechanisms : These compounds may interact with neurotransmitter systems, potentially providing benefits in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiophene ring can engage with enzymes, while the piperazine enhances binding affinity.
  • Hydrogen Bonding : The presence of the propanamide group facilitates hydrogen bonding with target proteins, stabilizing the interaction .

Case Studies and Research Findings

StudyFindings
Morais et al. (2024)Investigated anticancer effects; showed significant cytotoxicity in tumor models.
Ribeiro et al. (2023)Evaluated antimicrobial activity; limited effectiveness noted against certain pathogens.
Elancheran et al. (2024)Assessed PI3K inhibition; demonstrated promising results in inhibiting cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Variations: Benzo-triazinone vs. Benzoxazolone/Benzothiazolone

Compounds in and (e.g., 5i, 5j, 5k, 5l) replace the benzo-triazinone core with benzoxazolone or benzothiazolone moieties. These heterocycles differ in electronic properties:

  • Benzoxazolone : Contains an oxygen atom, increasing polarity.
  • Benzo-triazinone: Nitrogen-rich core may improve hydrogen-bonding capacity with biological targets.

Key Impact: Core substitutions modulate solubility, metabolic stability, and target affinity. Benzo-triazinone derivatives are hypothesized to exhibit stronger interactions with nucleotide-binding domains of transporters like ABCG2 or P-gp .

Piperazine Substitutions and Alkyl Chain Length

Table 1: Comparative Structural Features
Compound (CAS/ID) Piperazine Substituent Alkyl Chain Molecular Weight (g/mol) Key Properties
Target Compound Thiophen-3-ylmethyl Propyl 416.50 High lipophilicity (thiophene), flexible chain
440331-39-5 Phenyl Butyl 377.44 Increased chain length, aromatic interaction
440332-24-1 2-Methoxyphenyl Ethyl 379.41 Methoxy group enhances polarity and H-bonding
Y040-8695 3-Phenylprop-2-en-1-yl Propyl 403.48 Conjugated double bond adds rigidity
5b () Benzothiazol-2(3H)-one Propyl 454.15 Bivalent ligand design for receptor dimerization

Observations :

  • 2-Methoxyphenyl (440332-24-1): The methoxy group may enhance solubility but reduce CNS activity due to increased polarity.
  • 3-Phenylprop-2-en-1-yl (Y040-8695): Rigid propenyl group could restrict conformational flexibility, affecting binding kinetics .

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